molecular formula C15H19BO4 B2630863 5-Methoxybenzofuran-2-boronic acid pinacol ester CAS No. 2096339-13-6

5-Methoxybenzofuran-2-boronic acid pinacol ester

Cat. No.: B2630863
CAS No.: 2096339-13-6
M. Wt: 274.12
InChI Key: LZOXOTKDJSAOSX-UHFFFAOYSA-N
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Description

5-Methoxybenzofuran-2-boronic acid pinacol ester is an organoboron compound that has gained attention in the field of organic synthesis. This compound is particularly valuable due to its role in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules . The presence of the boronic acid pinacol ester group makes it a versatile intermediate in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxybenzofuran-2-boronic acid pinacol ester typically involves the borylation of 5-methoxybenzofuran. One common method is the iridium-catalyzed borylation of aromatic C-H bonds using bis(pinacolato)diboron (B2Pin2) as the boron source . The reaction is usually carried out under mild conditions, such as room temperature, in the presence of a base like potassium carbonate (K2CO3) and a solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for efficient and scalable production. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Methoxybenzofuran-2-boronic acid pinacol ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide (H2O2) for oxidation reactions.

    Reducing Agents: Such as sodium borohydride (NaBH4) for reduction reactions.

Major Products Formed

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Alcohols and Phenols: Formed through oxidation.

    Boranes and Borohydrides: Formed through reduction.

Scientific Research Applications

5-Methoxybenzofuran-2-boronic acid pinacol ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methoxybenzofuran-2-boronic acid pinacol ester in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxybenzofuran-2-boronic acid pinacol ester is unique due to its methoxy group, which can influence the electronic properties and reactivity of the compound. This makes it particularly useful in specific synthetic applications where electronic effects are crucial.

Properties

IUPAC Name

2-(5-methoxy-1-benzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BO4/c1-14(2)15(3,4)20-16(19-14)13-9-10-8-11(17-5)6-7-12(10)18-13/h6-9H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZOXOTKDJSAOSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(O2)C=CC(=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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